molecular formula C20H25N3O2 B055585 Unii-UT87RB8I1V CAS No. 111466-41-2

Unii-UT87RB8I1V

Cat. No.: B055585
CAS No.: 111466-41-2
M. Wt: 339.4 g/mol
InChI Key: JRDUBBHIPPPSLP-OXJNMPFZSA-N
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Description

MK-912 is a potent and selective antagonist of alpha-2 adrenergic receptors. It is primarily used in scientific research to study the effects of alpha-2 adrenergic receptor blockade on various physiological and pathological processes. This compound has shown significant potential in the study of glucose metabolism and pancreatic islet function in non-insulin-dependent diabetes mellitus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MK-912 involves multiple steps, starting from commercially available precursors. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired selectivity and potency. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of MK-912 follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography and mass spectrometry, to confirm its purity and identity .

Chemical Reactions Analysis

Types of Reactions

MK-912 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified versions of MK-912 with different functional groups, which can be used to study the structure-activity relationship and optimize the compound’s pharmacological properties .

Scientific Research Applications

MK-912 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationship of alpha-2 adrenergic receptor antagonists.

    Biology: Employed in studies investigating the role of alpha-2 adrenergic receptors in various physiological processes, such as glucose metabolism and insulin secretion.

    Medicine: Potential therapeutic applications in the treatment of conditions like non-insulin-dependent diabetes mellitus and other metabolic disorders.

    Industry: Utilized in the development of new drugs targeting alpha-2 adrenergic receptors

Mechanism of Action

MK-912 exerts its effects by selectively binding to alpha-2 adrenergic receptors, blocking the action of endogenous catecholamines like norepinephrine and epinephrine. This blockade leads to various physiological effects, including the modulation of glucose metabolism and insulin secretion. The molecular targets of MK-912 include the alpha-2A, alpha-2B, and alpha-2C adrenergic receptor subtypes, each of which plays a distinct role in the compound’s overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MK-912

MK-912 stands out due to its high selectivity and potency for alpha-2 adrenergic receptors, making it a valuable tool in scientific research. Its ability to modulate glucose metabolism and pancreatic islet function with minimal off-target effects highlights its potential therapeutic applications .

Properties

IUPAC Name

(2S,12bS)-1',3'-dimethylspiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-21-11-8-20(22(2)19(21)24)9-12-23-10-7-15-14-5-3-4-6-17(14)25-18(15)16(23)13-20/h3-6,16H,7-13H2,1-2H3/t16-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDUBBHIPPPSLP-OXJNMPFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CCN3CCC4=C(C3C2)OC5=CC=CC=C45)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]2(CCN3CCC4=C([C@@H]3C2)OC5=CC=CC=C45)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60912170
Record name 1',3'-Dimethyl-1,3,4,6,7,12b-hexahydrospiro[1-benzofuro[2,3-a]quinolizine-2,4'-[1,3]diazinan]-2'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60912170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111466-41-2
Record name L 657743
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111466412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1',3'-Dimethyl-1,3,4,6,7,12b-hexahydrospiro[1-benzofuro[2,3-a]quinolizine-2,4'-[1,3]diazinan]-2'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60912170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-912
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT87RB8I1V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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